N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
The synthesis of N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures
Scientific Research Applications
N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a slightly different structure.
Thioglycoside derivatives: These compounds also exhibit significant biological activities
N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups, which contribute to its potent biological activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C16H21N9 |
---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-22(2)13-8-14(18-10-17-13)24-4-6-25(7-5-24)16-12-9-21-23(3)15(12)19-11-20-16/h8-11H,4-7H2,1-3H3 |
InChI Key |
RMSJQEKJJPOXKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC(=NC=N4)N(C)C |
Origin of Product |
United States |
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